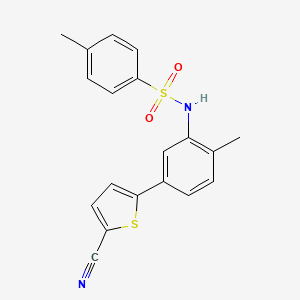

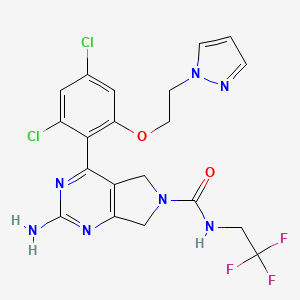

![molecular formula C25H21F3N6O3S B612209 (R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide CAS No. 1393466-87-9](/img/structure/B612209.png)

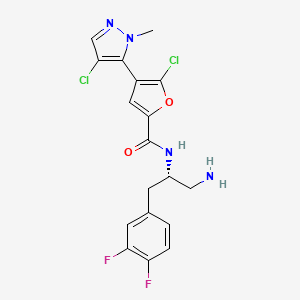

(R)-N-(3-(5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-3-fluoropyrrolidine-1-sulfonamide

Overview

Description

It is designed to inhibit the mitogen-activated protein kinase (MAPK) pathway, which is often hyperactivated in various cancers due to mutations in the BRAF gene . Unlike first-generation BRAF inhibitors, PLX8394 does not induce paradoxical activation of the MAPK pathway, making it a promising candidate for treating tumors driven by BRAF mutations .

Scientific Research Applications

PLX8394 has several scientific research applications, particularly in the fields of oncology and molecular biology. It is used to study the inhibition of the MAPK pathway in cancer cells, providing insights into the treatment of BRAF-mutated cancers such as melanoma, colorectal cancer, and brain tumors . Additionally, PLX8394 is being investigated in clinical trials for its efficacy and safety in treating various solid tumors .

Mechanism of Action

Target of Action

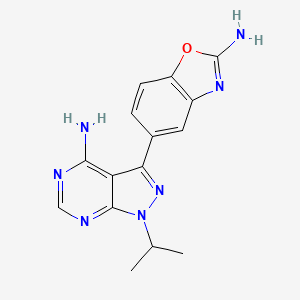

It was designed to target a wide range of BRAF mutations while sparing wild type forms of RAF .

Mode of Action

PLX8394 interacts with its targets by selectively inhibiting ERK signaling in tumors driven by dimeric BRAF mutants, including BRAF fusions and splice variants, as well as BRAFV600 monomers . As a “paradox breaker,” PLX8394 could therefore treat acquired resistance to current RAF inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by PLX8394 is the RAF/MEK/ERK signaling pathway . This pathway is crucial for cell proliferation and survival. PLX8394 inhibits this pathway by targeting mutated BRAF, thereby preventing the paradoxical MAPK pathway activation that is often seen with first-generation BRAF inhibitors .

Biochemical Analysis

Biochemical Properties

PLX8394 plays a crucial role in biochemical reactions by selectively inhibiting BRAF proteins. Unlike first-generation BRAF inhibitors, PLX8394 does not induce paradoxical activation of the RAF/MEK/ERK pathway in cells with stimulated RAS signaling. It blocks signaling from both monomeric BRAF V600 and dimeric BRAF non-V600 mutations . This selective inhibition helps prevent the activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Cellular Effects

PLX8394 has significant effects on various types of cells and cellular processes. It selectively inhibits BRAF in colonic adenocarcinoma cells and prevents paradoxical MAPK pathway activation . By inhibiting the BRAF protein, PLX8394 disrupts the RAF/MEK/ERK signaling pathway, which is crucial for cell proliferation and survival. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring BRAF mutations . Additionally, PLX8394 has been shown to decrease the levels of RAS-dependent BRAF dimers and RAS-independent BRAF dimers, further contributing to its anti-cancer effects .

Molecular Mechanism

The molecular mechanism of PLX8394 involves its selective inhibition of BRAF proteins. PLX8394 disrupts BRAF-containing dimers, including BRAF homodimers and BRAF-CRAF heterodimers, but not CRAF homodimers or ARAF-containing dimers . This selective inhibition prevents the activation of the RAF/MEK/ERK signaling pathway, which is essential for cancer cell proliferation and survival. By targeting both monomeric BRAF V600 and dimeric BRAF non-V600 mutations, PLX8394 effectively inhibits ERK signaling in tumors driven by these mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PLX8394 have been observed to change over time. Studies have shown that PLX8394 retains its inhibitory effects on the RAF/MEK/ERK signaling pathway over extended periods . The stability and degradation of PLX8394 have been evaluated, and it has been found to maintain its activity without significant degradation . Long-term effects on cellular function have also been observed, with sustained inhibition of cell proliferation and increased apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of PLX8394 vary with different dosages in animal models. Studies have shown that PLX8394 is effective in both BRAF V600E and certain non-V600E lung adenocarcinoma models, in vitro and in vivo . Higher doses of PLX8394 have been associated with increased efficacy in inhibiting tumor growth, but also with potential toxic effects . It is important to determine the optimal dosage to balance efficacy and safety in animal models.

Metabolic Pathways

PLX8394 is involved in metabolic pathways that include interactions with various enzymes and cofactors. It has been shown to inhibit the RAF/MEK/ERK signaling pathway by blocking the activity of BRAF proteins . This inhibition affects metabolic flux and metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells . The precise metabolic pathways and interactions of PLX8394 are still being investigated to fully understand its effects on cellular metabolism.

Transport and Distribution

PLX8394 is transported and distributed within cells and tissues through various mechanisms. It is an orally available compound, which allows for systemic distribution after administration . PLX8394 has been shown to penetrate the central nervous system (CNS) and achieve clinically relevant concentrations in brain tumors . The transport and distribution of PLX8394 within cells and tissues are influenced by factors such as its chemical properties and interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of PLX8394 plays a crucial role in its activity and function. PLX8394 has been shown to localize to specific compartments within cells, including the cytoplasm and nucleus . This localization is essential for its ability to inhibit the RAF/MEK/ERK signaling pathway and exert its anti-cancer effects. The targeting signals and post-translational modifications that direct PLX8394 to specific compartments or organelles are still being investigated to fully understand its subcellular localization and activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PLX8394 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of advanced organic synthesis techniques, including palladium-catalyzed coupling reactions and selective functional group transformations .

Industrial Production Methods: Industrial production of PLX8394 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, stringent quality control measures, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: PLX8394 primarily undergoes metabolic reactions in the body, including oxidation and reduction. It is designed to be stable under physiological conditions and selectively inhibit the BRAF protein without undergoing significant chemical transformations .

Common Reagents and Conditions: The common reagents used in the synthesis of PLX8394 include palladium catalysts, organic solvents, and various protecting groups to ensure selective reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to optimize the reaction outcomes .

Major Products: The major product of the synthesis of PLX8394 is the final active pharmaceutical ingredient (API), which is then formulated into an oral dosage form for clinical use .

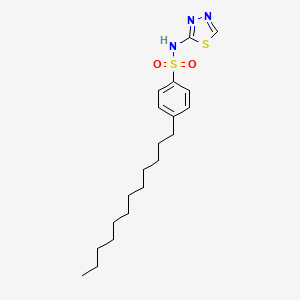

Comparison with Similar Compounds

PLX8394 is unique compared to other BRAF inhibitors due to its ability to selectively inhibit both monomeric and dimeric forms of BRAF without causing paradoxical MAPK pathway activation . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are first-generation BRAF inhibitors. these compounds often lead to paradoxical activation of the MAPK pathway, resulting in adverse effects and limited efficacy .

List of Similar Compounds:- Vemurafenib

- Dabrafenib

- Encorafenib

- PLX7904 (another next-generation BRAF inhibitor)

PLX8394 stands out due to its improved safety profile and broader efficacy in treating BRAF-mutated cancers .

Properties

IUPAC Name |

(3R)-N-[3-[5-(2-cyclopropylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21F3N6O3S/c26-16-5-6-34(12-16)38(36,37)33-20-4-3-19(27)21(22(20)28)23(35)18-11-32-25-17(18)7-14(8-31-25)15-9-29-24(30-10-15)13-1-2-13/h3-4,7-11,13,16,33H,1-2,5-6,12H2,(H,31,32)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYACLQUDUDXAPA-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(C=N2)C3=CC4=C(NC=C4C(=O)C5=C(C=CC(=C5F)NS(=O)(=O)N6CCC(C6)F)F)N=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H]1F)S(=O)(=O)NC2=C(C(=C(C=C2)F)C(=O)C3=CNC4=C3C=C(C=N4)C5=CN=C(N=C5)C6CC6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21F3N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393466-87-9 | |

| Record name | PLX-8394 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393466879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PLX8394 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Plixorafenib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2L7Z273SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

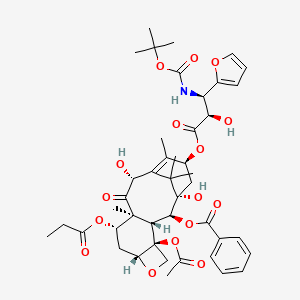

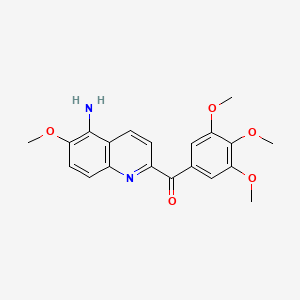

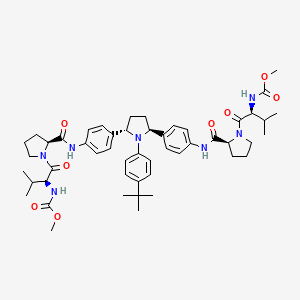

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Trans-4-Aminocyclohexyl)methyl]-N-Butyl-3-(4-Fluorophenyl)-1h-Pyrazolo[3,4-D]pyrimidin-6-Amine](/img/structure/B612134.png)